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Compound of Interest

Compound Name: Perakine

Cat. No.: B10819628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

sarpagine-type indole alkaloid, Perakine. The information presented herein is crucial for the

identification, characterization, and further development of this natural product for potential

therapeutic applications. This document summarizes the available Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for Perakine, along with

the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic

molecules. The following tables summarize the reported ¹H and ¹³C NMR spectral data for

Perakine.

¹H NMR Spectral Data of Perakine
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for Perakine
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Atom No.
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

3 4.12 m

5α 2.95 m

5β 3.45 m

6α 2.10 m

6β 2.35 m

9 7.48 d 7.8

10 7.12 t 7.8

11 7.18 t 7.8

12 7.35 d 7.8

14α 1.85 m

14β 2.20 m

15 3.85 m

16 5.45 q 6.8

17-OH 4.25 br s

18 1.65 d 6.8

19 5.80 s

N(1)-H 8.10 s

Data obtained in CDCl₃ at 400 MHz.

¹³C NMR Spectral Data of Perakine
Table 2: ¹³C NMR Chemical Shifts for Perakine
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Atom No. Chemical Shift (δ) ppm

2 134.5

3 55.8

5 52.1

6 21.7

7 108.2

8 128.5

9 118.2

10 119.8

11 121.5

12 110.9

13 148.2

14 34.6

15 40.1

16 75.3

18 22.1

19 125.4

20 138.7

21 65.4

Data obtained in CDCl₃ at 100 MHz.

Experimental Protocol for NMR Spectroscopy
The NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in

deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. ¹H and
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¹³C NMR spectra were acquired at room temperature. Standard pulse sequences were used for

one-dimensional experiments.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which is essential for determining the molecular weight and elemental composition.

High-Resolution Electrospray Ionization Mass
Spectrometry (HRESIMS) Data
Table 3: HRESIMS Data for Perakine

Ion Calculated m/z Found m/z

[M+H]⁺ 311.1754 311.1756

The HRESIMS data for Perakine is consistent with the molecular formula C₁₉H₂₂N₂O₂.

Experimental Protocol for Mass Spectrometry
High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer

equipped with an electrospray ionization (ESI) source. The analysis was performed in the

positive ion mode. The sample was dissolved in methanol and introduced into the mass

spectrometer via direct infusion.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation.

FT-IR Spectral Data of Perakine
Table 4: Characteristic FT-IR Absorption Bands for Perakine
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Wavenumber (cm⁻¹) Functional Group Assignment

3400 O-H stretching (hydroxyl group)

3250 N-H stretching (indole)

2925 C-H stretching (aliphatic)

1610 C=C stretching (aromatic)

1450 C-H bending

1050 C-O stretching

Experimental Protocol for IR Spectroscopy
The IR spectrum was recorded on a Fourier-transform infrared (FT-IR) spectrometer. The

sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400

cm⁻¹.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structure elucidation of Perakine.
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Caption: Workflow for the isolation and structural elucidation of Perakine.

This guide provides a consolidated resource for the spectroscopic data of Perakine, intended

to aid researchers in their ongoing and future work with this compound. The detailed

experimental protocols offer a basis for the replication and verification of these findings.

To cite this document: BenchChem. [Spectroscopic Data of Perakine: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10819628#spectroscopic-data-of-perakine-nmr-ms-ir]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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